3-(3-Methylphenyl)benzaldehyde chemical properties
3-(3-Methylphenyl)benzaldehyde chemical properties
An In-Depth Technical Guide to 3-(3-Methylphenyl)benzaldehyde: Properties, Synthesis, and Applications
Introduction
3-(3-Methylphenyl)benzaldehyde, a biaryl aldehyde, represents a class of organic compounds with significant potential as a versatile intermediate in various fields, including pharmaceutical development, materials science, and fine chemical synthesis. Its structure, featuring a 3-methylphenyl (m-tolyl) group linked to a benzaldehyde moiety at the 3-position, provides a unique scaffold that combines the reactivity of an aromatic aldehyde with the steric and electronic properties of a substituted biphenyl system.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates the known physicochemical properties, outlines a logical synthetic pathway, explores the compound's reactivity from a mechanistic standpoint, and discusses its potential applications. By integrating established chemical principles with practical, field-proven insights, this document aims to provide an authoritative overview of 3-(3-Methylphenyl)benzaldehyde as a valuable tool in modern chemical research.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is foundational to all research and development. The key identifiers for 3-(3-Methylphenyl)benzaldehyde are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-(3-methylphenyl)benzaldehyde | [1] |
| Synonyms | 3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde, 3-(m-tolyl)benzaldehyde, 3'-Methyl-biphenyl-3-carboxaldehyde | [1][2] |
| CAS Number | 216443-78-6 | [1] |
| Molecular Formula | C₁₄H₁₂O | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| Canonical SMILES | Cc1cccc(c1)-c2cccc(C=O)c2 | |
| InChI | 1S/C14H12O/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-10H,1H3 | [1] |
| InChIKey | KAGSXBNQBKIILK-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical properties of 3-(3-Methylphenyl)benzaldehyde dictate its handling, storage, and application in various reaction conditions. While extensive experimental data is not widely published, reliable predicted values and known characteristics provide a solid basis for its use.
| Property | Value | Notes | Source(s) |
| Physical Form | Solid | At standard temperature and pressure. | |
| Predicted Boiling Point | 337.3 ± 21.0 °C | Prediction based on computational models. | [2] |
| Predicted Density | 1.074 ± 0.06 g/cm³ | Prediction based on computational models. | [2] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | Recommended to prevent oxidation of the aldehyde functional group. | [2] |
Synthesis and Purification
While multiple synthetic routes can be envisioned, a highly efficient and modular approach for constructing the biaryl scaffold of 3-(3-Methylphenyl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its functional group tolerance, high yields, and stereospecificity.
Retrosynthetic Analysis
The logical disconnection for this target molecule is at the C-C bond between the two phenyl rings. This leads to two readily available starting materials: 3-bromobenzaldehyde (or a protected version) and 3-methylphenylboronic acid. This approach is favored due to the commercial availability and stability of both coupling partners.
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes a general, self-validating procedure for the synthesis of 3-(3-Methylphenyl)benzaldehyde. The causality behind the choice of reagents is to ensure an efficient catalytic cycle and straightforward purification.
Materials:
-
3-Bromobenzaldehyde
-
3-Methylphenylboronic acid (1.1 to 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-3 mol%)
-
A phosphine ligand, such as SPhos or XPhos (2-6 mol%), if using Pd(OAc)₂
-
An inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluents (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde, 3-methylphenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure anaerobic conditions, which are critical for preventing the degradation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via cannula or syringe. The reaction mixture should be a heterogeneous suspension.
-
Heating and Monitoring: Heat the reaction mixture to 80-100°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the starting 3-bromobenzaldehyde.
-
Reaction Quench and Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexane to isolate the pure 3-(3-Methylphenyl)benzaldehyde.
Visualization of Synthesis Workflow
Caption: Suzuki coupling workflow for 3-(3-Methylphenyl)benzaldehyde.
Reactivity and Mechanistic Insights
The chemical behavior of 3-(3-Methylphenyl)benzaldehyde is dominated by its aldehyde functional group, with subtle modulations from the biphenyl framework.
Reactivity of the Aldehyde Group
The aldehyde is a highly versatile functional group capable of undergoing a wide array of transformations:
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums, cyanides), leading to the formation of secondary alcohols or cyanohydrins.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 3-(3-methylphenyl)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Selective reduction to the corresponding primary alcohol, [3-(3-methylphenyl)phenyl]methanol, can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).[3]
-
Condensation Reactions: It can participate in condensation reactions like the Wittig reaction to form alkenes or the aldol condensation under appropriate basic or acidic conditions.[3]
Influence of the Biphenyl Scaffold
The m-methylphenyl substituent exerts a minor electronic effect on the aldehyde group. The methyl group is weakly electron-donating via induction.[4] This effect slightly increases the electron density on the second phenyl ring, which in turn marginally reduces the electrophilicity (the partial positive charge) of the distant carbonyl carbon compared to an unsubstituted biphenyl-3-carbaldehyde.[4] While this influence is modest, it could translate to slightly slower reaction rates with nucleophiles compared to more electron-deficient analogues.
Spectroscopic Characterization (Expected)
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aldehydic Proton (CHO) | δ 9.9 - 10.1 ppm (singlet) | Highly deshielded proton characteristic of aldehydes.[5] |
| Aromatic Protons (Ar-H) | δ 7.2 - 8.0 ppm (complex multiplets) | Protons on the two aromatic rings will have distinct but overlapping signals. | |
| Methyl Protons (CH₃) | δ 2.3 - 2.5 ppm (singlet) | Benzylic-type protons on a methyl group attached to an aromatic ring.[5] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 195 ppm | Characteristic chemical shift for an aromatic aldehyde carbon.[6] |
| Aromatic Carbons (Ar-C) | δ 120 - 145 ppm | Multiple signals corresponding to the 12 unique aromatic carbons. | |
| Methyl Carbon (CH₃) | δ 20 - 22 ppm | Typical shift for a methyl group attached to an sp² carbon.[6] | |
| IR | Aldehyde C=O Stretch | 1690 - 1715 cm⁻¹ (strong) | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.[5] |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ (medium) | Characteristic of sp² C-H bonds in the aromatic rings.[5] | |
| Aldehyde C-H Stretch | 2720 - 2820 cm⁻¹ (two weak bands) | A diagnostic pair of peaks for the C-H bond of an aldehyde.[5] | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 196.0888 | Calculated exact mass for the molecular formula C₁₄H₁₂O.[1] |
Applications in Research and Development
3-(3-Methylphenyl)benzaldehyde is not just a chemical curiosity but a strategic building block for creating more complex and high-value molecules.
Scaffold for Drug Discovery
The biphenyl motif is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. This compound serves as an excellent starting point for synthesizing novel therapeutic agents. The aldehyde handle can be elaborated into various functional groups to modulate pharmacological activity, while the biphenyl core can interact with protein targets through hydrophobic and π-stacking interactions. For instance, similar benzaldehyde-containing structures have been investigated for their potential to enhance the membrane permeability of other drugs.[7]
Intermediate in Fine Chemicals and Materials Science
Beyond pharmaceuticals, this aldehyde is a valuable precursor for:
-
Agrochemicals: The biphenyl structure is common in certain classes of pesticides and herbicides.[8]
-
Dyes and Pigments: The extended π-system of the biphenyl core can be further functionalized to create organic dyes with specific chromophoric properties.
-
Liquid Crystals and Polymers: Rigid biphenyl units are often incorporated into polymers to enhance thermal stability and into molecules designed as liquid crystals.
Safety, Handling, and Toxicology
Adherence to safety protocols is paramount when handling any chemical intermediate. The known hazard profile for 3-(3-Methylphenyl)benzaldehyde is based on GHS classifications.
GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements | Source(s) |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong bases.[2] The product should be stored under an inert atmosphere to prevent air oxidation of the aldehyde.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[9]
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9]
-
In Case of Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
Conclusion
3-(3-Methylphenyl)benzaldehyde is a strategically important biaryl aldehyde with a well-defined profile of reactivity and predictable physicochemical properties. Its utility is primarily as a versatile intermediate, offering a robust scaffold for the synthesis of complex target molecules in drug discovery, agrochemicals, and materials science. The accessibility of this compound through established synthetic methodologies, such as the Suzuki-Miyaura coupling, further enhances its value to the research and development community. Proper understanding of its properties, reactivity, and safety considerations, as outlined in this guide, will enable scientists to effectively harness its potential in their synthetic endeavors.
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Frontiers in Pharmacology. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]
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